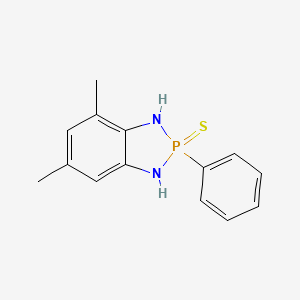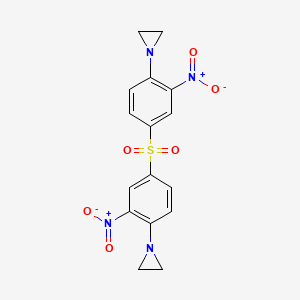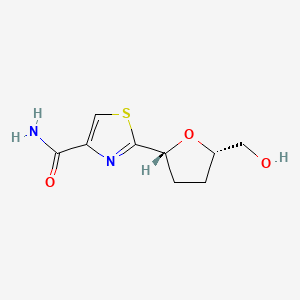
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride is a synthetic compound known for its applications in various scientific fields, particularly in cancer research. This compound is a derivative of anthracenedione, characterized by the presence of bis(2-hydroxyethyl)amino groups, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride typically involves the reaction of 9,10-anthracenedione with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bis(2-hydroxyethyl)amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
科学研究应用
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to cell cycle progression and apoptosis.
Medicine: Investigated for its potential anticancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The compound exerts its effects primarily through the inhibition of cell cycle progression. It blocks the cell cycle at the G2-M phases, leading to cell cycle arrest and apoptosis. The molecular targets include DNA and various cell cycle regulatory proteins. The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its mechanism of action.
相似化合物的比较
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Daunorubicin: Another anthracycline with comparable biological activities.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride is unique due to its specific bis(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties. Its ability to selectively block the G2-M phases of the cell cycle sets it apart from other similar compounds.
属性
CAS 编号 |
70945-50-5 |
|---|---|
分子式 |
C26H38Cl2N4O6 |
分子量 |
573.5 g/mol |
IUPAC 名称 |
1,4-bis[2-[bis(2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C26H36N4O6.2ClH/c31-15-11-29(12-16-32)9-7-27-21-5-6-22(28-8-10-30(13-17-33)14-18-34)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36;;/h1-6,27-28,31-34H,7-18H2;2*1H |
InChI 键 |
KPYYMBOMJWMMHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN(CCO)CCO)NCCN(CCO)CCO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















